Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the pigment in its solid form .
Chemical Reactions Analysis
Types of Reactions
Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Substituted derivatives at the sulfonate group.
Scientific Research Applications
Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in the production of inks, coatings, and plastics for its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its chemical structure, which allows it to interact with various substrates. The azo bond and sulfonate group play crucial roles in its reactivity and binding properties. In biological systems, it may interact with cellular components, leading to staining or other effects .
Comparison with Similar Compounds
Similar Compounds
Pigment Red 57: Similar in structure but lacks the calcium ion.
Lithol Rubine B: Another azo pigment with slight variations in the substituent groups.
Pigment Red 48: A related azo pigment with different substituents on the aromatic rings.
Uniqueness
Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate is unique due to its specific combination of the calcium ion, azo bond, and sulfonate group, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it a valuable compound in various applications .
Properties
Molecular Formula |
C18H14CaN2O6S |
---|---|
Molecular Weight |
426.5 g/mol |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26); |
InChI Key |
PPVZMZJCKBHXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Ca] |
Related CAS |
5281-04-9 29092-56-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.